4-Benzoyl-4'-bromobiphenyl

Catalog No.
S752306
CAS No.
63242-14-8
M.F
C19H13BrO
M. Wt
337.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzoyl-4'-bromobiphenyl

CAS Number

63242-14-8

Product Name

4-Benzoyl-4'-bromobiphenyl

IUPAC Name

[4-(4-bromophenyl)phenyl]-phenylmethanone

Molecular Formula

C19H13BrO

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C19H13BrO/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13H

InChI Key

ITMLYLPKSFZCJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

4-Benzoyl-4'-bromobiphenyl, also known as 4-(4-Bromophenyl)benzophenone, is an organic compound with the molecular formula C19_{19}H13_{13}BrO. It features a biphenyl structure where one of the phenyl rings is substituted with a bromine atom at the para position and a benzoyl group at the other para position. This compound is characterized by its crystalline form and is recognized for its use in various chemical applications.

There is no current information available on the specific mechanism of action of 4-Benzoyl-4'-bromobiphenyl in any biological system.

As with most organic compounds, it is prudent to handle 4-Benzoyl-4'-bromobiphenyl with care. Specific hazard information is not available, but potential concerns include:

  • Skin and eye irritation: Organic compounds can irritate skin and eyes upon contact.
  • Inhalation hazard: Inhalation of dust particles could be irritating to the respiratory system.
  • Environmental impact: Organic compounds can potentially harm aquatic organisms if released into the environment.

Research indicates that 4-Benzoyl-4'-bromobiphenyl exhibits notable biological activities, particularly in:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains.
  • Antioxidant activity: The compound may help in scavenging free radicals, contributing to its potential health benefits.
  • Enzyme inhibition: Some studies suggest it can inhibit specific enzymes, making it a candidate for further pharmacological exploration .

Several methods exist for synthesizing 4-Benzoyl-4'-bromobiphenyl:

  • Bromination of Biphenyl: Biphenyl is brominated using bromine in a solvent like carbon tetrachloride to yield 4-bromobiphenyl.
  • Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 4-Benzoyl-4'-bromobiphenyl .
  • Rearrangement Reactions: Other synthetic routes may involve rearrangement reactions that facilitate the introduction of the benzoyl group after bromination.

4-Benzoyl-4'-bromobiphenyl finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Photoinitiators: Due to its photochemical properties, it is used as a photoinitiator in polymerization processes.
  • Research Tool: Its biological activities make it a subject of interest for drug development and biochemical research .

Interaction studies have revealed that 4-Benzoyl-4'-bromobiphenyl interacts with various biological targets:

  • Protein binding studies indicate that it binds selectively to certain proteins, which may influence its biological activity.
  • Cellular uptake assays suggest that it can penetrate cell membranes, making it relevant for therapeutic applications.
  • Synergistic effects have been observed when combined with other compounds, enhancing its antimicrobial properties .

Several compounds share structural similarities with 4-Benzoyl-4'-bromobiphenyl. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
4-BenzoylbiphenylSimilar biphenyl structureLacks bromine substitution; used in similar applications.
BenzophenoneCore structureNo halogen substitution; widely used as UV filter.
4-BromobenzophenoneBromine at para positionSimilar reactivity but different substituents affecting properties.

These compounds highlight the unique characteristics of 4-Benzoyl-4'-bromobiphenyl, particularly its halogen substitution which influences its reactivity and biological activity compared to its analogs.

XLogP3

5.6

Wikipedia

4-Benzoyl-4'-bromobiphenyl

Dates

Modify: 2023-08-15

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